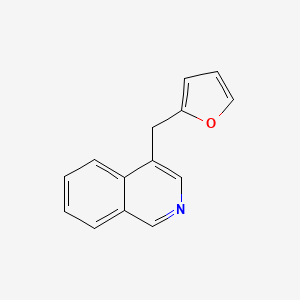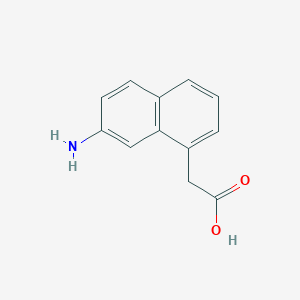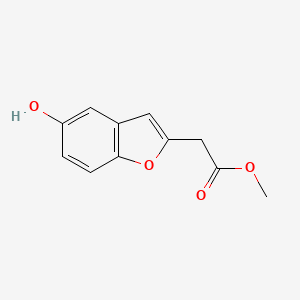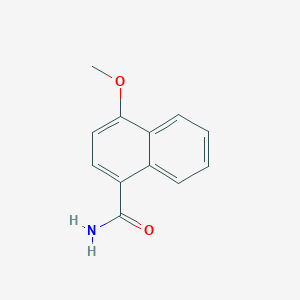
8-Fluoro-6-methyl-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methyl-5-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield various fluorinated products, including 8-fluoroquinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of fluorinated quinolines may utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-methyl-5-nitroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the quinoline ring can undergo oxidation to form quinoline N-oxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Cross-Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Nucleophilic Substitution: Substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Cross-Coupling: Complex quinoline derivatives.
Scientific Research Applications
8-Fluoro-6-methyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing antibacterial, antiviral, and anticancer agents.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Some derivatives are explored for their potential use as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methyl-5-nitroquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
- 8-Fluoroquinoline
- 6-Methylquinoline
- 5-Nitroquinoline
- 8-Fluoro-5-nitroquinoline
Comparison:
- 8-Fluoroquinoline: Lacks the methyl and nitro groups, which may reduce its biological activity compared to 8-Fluoro-6-methyl-5-nitroquinoline .
- 6-Methylquinoline: Does not have the fluorine and nitro groups, which are crucial for enhanced activity and stability .
- 5-Nitroquinoline: Lacks the fluorine and methyl groups, which may affect its overall reactivity and application .
- 8-Fluoro-5-nitroquinoline: Similar but lacks the methyl group, which can influence its biological properties .
This compound stands out due to its unique combination of fluorine, methyl, and nitro groups, which contribute to its enhanced biological activity and stability .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
8-fluoro-6-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3 |
InChI Key |
JQZCHHCKRHYYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)



![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)



